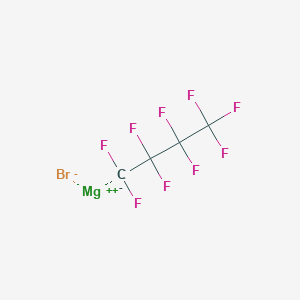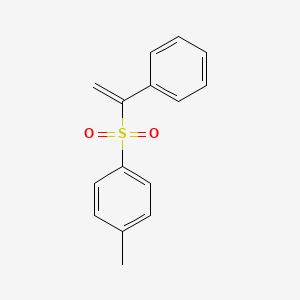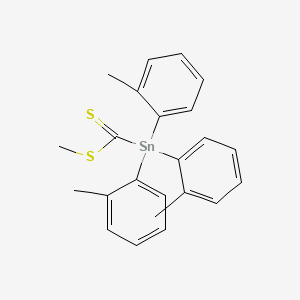
Methyl tris(2-methylphenyl)stannanecarbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl tris(2-methylphenyl)stannanecarbodithioate is an organotin compound characterized by the presence of a tin atom bonded to three 2-methylphenyl groups and one carbodithioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl tris(2-methylphenyl)stannanecarbodithioate typically involves the reaction of trimethylstannyl chloride with sodium diethyldithiocarbamate in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
(CH3)3SnCl+NaS2CNEt2→(CH3)3SnS2CNEt2+NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl tris(2-methylphenyl)stannanecarbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiol or other reduced forms.
Substitution: The tin atom can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted organotin compounds.
Applications De Recherche Scientifique
Methyl tris(2-methylphenyl)stannanecarbodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of Methyl tris(2-methylphenyl)stannanecarbodithioate involves the interaction of the tin atom with various molecular targets. The carbodithioate group can coordinate with metal ions, influencing the compound’s reactivity and stability. The molecular pathways involved include:
Coordination Chemistry: The tin atom forms coordination complexes with transition metals.
Catalysis: The compound acts as a catalyst in various organic reactions, facilitating bond formation and cleavage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl tris(phenyl)stannanecarbodithioate
- Methyl tris(4-methylphenyl)stannanecarbodithioate
- Methyl tris(2-chlorophenyl)stannanecarbodithioate
Uniqueness
Methyl tris(2-methylphenyl)stannanecarbodithioate is unique due to the presence of the 2-methylphenyl groups, which influence its steric and electronic properties
Propriétés
Numéro CAS |
79634-86-9 |
|---|---|
Formule moléculaire |
C23H24S2Sn |
Poids moléculaire |
483.3 g/mol |
Nom IUPAC |
methyl tris(2-methylphenyl)stannylmethanedithioate |
InChI |
InChI=1S/3C7H7.C2H3S2.Sn/c3*1-7-5-3-2-4-6-7;1-4-2-3;/h3*2-5H,1H3;1H3; |
Clé InChI |
LZWNVUBTLUAZEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1[Sn](C2=CC=CC=C2C)(C3=CC=CC=C3C)C(=S)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



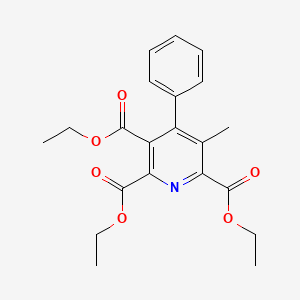
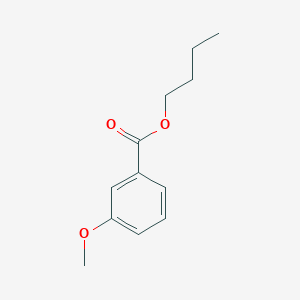

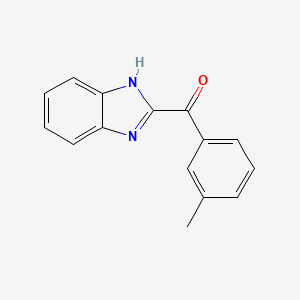
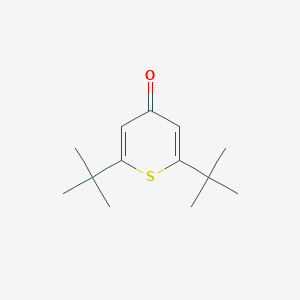



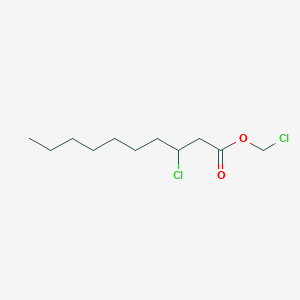
![disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+)](/img/structure/B14431821.png)
